4-{[2-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
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Description
4-{[2-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C27H34N4O4S and its molecular weight is 510.65. The purity is usually 95%.
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Scientific Research Applications
Ultrasound Mediated Synthesis
The compound has been synthesized using ultrasound irradiation, demonstrating a simple and efficient protocol that yields high amounts of the compound in a short time. This method is particularly significant for its application in creating potent tyrosinase inhibitors, which are essential in medicinal chemistry (Dige et al., 2019).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
This compound has been synthesized via a palladium-catalyzed oxidative carbonylation process, leading to the creation of various heterocyclic derivatives. This method's importance lies in its ability to produce a range of derivatives under varying conditions, showing the compound's versatility in synthetic organic chemistry (Bacchi et al., 2005).
Directed Lithiation and Palladium-Catalyzed Coupling
The compound has been used in reactions involving directed lithiation and palladium-catalyzed coupling. This showcases the compound's potential in creating substituted furans, a crucial component in pharmaceuticals and fine chemicals (Ennis & Gilchrist, 1990).
Camps Cyclization
This compound undergoes Camps cyclization to form quinolin-4(1H)-ones, highlighting its role in synthesizing complex molecular structures useful in medicinal chemistry and material sciences (Mochalov et al., 2016).
Antibacterial and Anti-inflammatory Properties
The compound has been synthesized and evaluated for its antibacterial and anti-inflammatory properties. This indicates its potential use in developing new treatments for infections and inflammation-related disorders (Alam et al., 2011).
Oxone-Mediated Annulation
An oxone-mediated reaction involving this compound leads to the formation of dihydroquinazolin-4(1H)-ones, illustrating its utility in innovative synthetic methodologies for developing biologically active compounds (Sriramoju et al., 2018).
Properties
IUPAC Name |
4-[[2-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-3-18(2)29-24(32)17-36-27-30-23-9-5-4-8-22(23)26(34)31(27)16-19-10-12-20(13-11-19)25(33)28-15-21-7-6-14-35-21/h4-9,14,18-20H,3,10-13,15-17H2,1-2H3,(H,28,33)(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQBELAMKBYHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCC(CC3)C(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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